molecular formula C7H5BrF2O3S B6237717 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride CAS No. 2138259-16-0

4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride

Cat. No. B6237717
CAS RN: 2138259-16-0
M. Wt: 287.1
InChI Key:
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Description

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride (BFMSF) is an organofluorine compound that is widely used in the synthesis of organic molecules and as a reagent in scientific research. BFMSF is a colorless, volatile liquid that is soluble in water and has a boiling point of 95.6 °C. It was first reported in 1964 by a team of researchers at the University of California, Berkeley. Since its discovery, BFMSF has become an important tool in the synthesis of a variety of organic molecules and in the study of biochemical and physiological processes. In

Scientific Research Applications

4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride has been widely used in scientific research due to its unique reactivity and solubility in water. It is commonly used in the synthesis of organic molecules, as a reagent in organic synthesis, and as a catalyst in biochemical and physiological processes. 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride has also been used to study the structure and reactivity of organic molecules, and as a reagent in the synthesis of drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride is not fully understood. It is believed that 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride acts as a Lewis acid, forming a complex with the substrate molecule. This complex then undergoes a nucleophilic attack, leading to the formation of a sulfonate intermediate. This intermediate then undergoes a nucleophilic attack by fluoride ion, resulting in the formation of the product 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride are not well understood. However, studies have shown that 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride is capable of forming complexes with proteins, which may lead to alterations in their structure and function. In addition, 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride has been shown to increase the activity of certain enzymes, suggesting a possible role in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride in laboratory experiments is its ease of use. 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride is soluble in water and can be easily handled in the laboratory. In addition, 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride is relatively stable, making it suitable for long-term storage. However, 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride is volatile and can be easily lost during laboratory procedures. Therefore, it is important to use 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride in a well-ventilated area and to take precautions to avoid exposure to the compound.

Future Directions

The future of 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride is promising, as the compound has a wide range of potential applications in scientific research. Future studies should focus on the mechanism of action of 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride, as well as its biochemical and physiological effects. In addition, further research should be conducted on the synthesis of 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride, as well as its potential applications in the synthesis of organic molecules and drugs. Finally, further studies should be conducted on the advantages and limitations of using 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride in laboratory experiments.

Synthesis Methods

4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride is typically synthesized through a reaction between 4-bromo-5-fluoro-2-methoxybenzene and sulfur trioxide in the presence of a solvent such as dimethylformamide. The reaction proceeds in a two-step process, first forming the intermediate 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonate, followed by the addition of fluoride ion to form the product 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride. The reaction is typically carried out at temperatures between 25-30 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride involves the introduction of a sulfonyl fluoride group onto a 4-bromo-5-fluoro-2-methoxybenzene molecule. This can be achieved through a series of reactions starting with the synthesis of the 4-bromo-5-fluoro-2-methoxybenzene intermediate, followed by the introduction of the sulfonyl fluoride group.", "Starting Materials": [ "4-bromo-2-fluoroanisole", "sulfuryl chloride", "potassium fluoride", "potassium carbonate", "dimethylformamide", "acetic acid", "hydrogen fluoride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-fluoroanisole by reacting 4-bromoanisole with hydrogen fluoride and potassium fluoride in acetic acid.", "Step 2: Synthesis of 4-bromo-5-fluoro-2-methoxybenzene by reacting 4-bromo-2-fluoroanisole with potassium carbonate in dimethylformamide.", "Step 3: Introduction of sulfonyl fluoride group by reacting 4-bromo-5-fluoro-2-methoxybenzene with sulfuryl chloride in the presence of sodium bicarbonate and sodium chloride in water.", "Step 4: Purification of the final product by recrystallization." ] }

CAS RN

2138259-16-0

Product Name

4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl fluoride

Molecular Formula

C7H5BrF2O3S

Molecular Weight

287.1

Purity

0

Origin of Product

United States

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